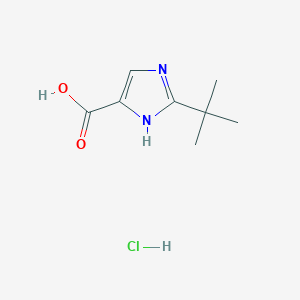

2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

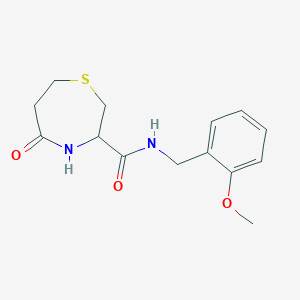

“2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 204.66 , a melting point of 119-121 , and it appears as a powder . It is stored at room temperature .Applications De Recherche Scientifique

Chemosensors for Detecting Ions

Imidazole derivatives, including structures related to 2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride, have been utilized in the development of luminescent sensors for detecting cyanide (CN-) and mercury (Hg2+) ions. Emandi et al. (2018) reported the synthesis of imidazole-based chemosensors that exhibit fluorescence quenching upon interaction with CN- ions, with detection limits as low as 0.8 μM. These chemosensors can also detect Hg2+ ions through a reversible sensor mechanism, highlighting their potential in environmental monitoring and safety applications Emandi, G., Flanagan, K. J., & Senge, M. (2018). Photochemical & Photobiological Sciences.

Carbamate Derivatives and Hydrogen Bonds

Research on carbamate derivatives related to 2-tert-butyl-1H-imidazole-4-carboxylic acid has been conducted to explore the interplay of strong and weak hydrogen bonds in molecular structures. Das et al. (2016) synthesized two carbamate derivatives and analyzed their crystal structures, revealing an intricate network of hydrogen bonds contributing to the formation of a three-dimensional architecture. This work emphasizes the significance of hydrogen bonding in the design and synthesis of new molecular structures Das, U., Chattopadhyay, B., Hazra, D., Sureshbabu, V., & Mukherjee, A. K. (2016). Journal of Molecular Structure.

Removal of Metal Ions

Imidazolium salts derived from imidazole compounds have been developed for the removal of metal ions from aqueous solutions. Harjani et al. (2008) synthesized a new class of task-specific ionic liquids for chelating Cu(II), Ni(II), and Co(II) ions, demonstrating the potential of imidazole derivatives in wastewater treatment and metal recovery processes Harjani, J., Friščić, T., MacGillivray, L., & Singer, R. D. (2008). Dalton Transactions.

CO2 Capture

In the context of environmental sustainability, imidazole-based ionic liquids have been investigated for their ability to capture CO2. Bates et al. (2002) introduced an ionic liquid incorporating an amine group that reacts reversibly with CO2, sequestering it as a carbamate salt. This innovative approach presents a nonvolatile, recyclable method for CO2 capture, offering advantages over traditional amine sequestering agents Bates, E. D., Mayton, R., Ntai, I., & Davis, J. H. (2002). Journal of the American Chemical Society.

Safety and Hazards

The safety information for “2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological effects, suggesting that they may have diverse molecular and cellular impacts .

Propriétés

IUPAC Name |

2-tert-butyl-1H-imidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-8(2,3)7-9-4-5(10-7)6(11)12;/h4H,1-3H3,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCORKQMQFBOCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775350-28-2 |

Source

|

| Record name | 2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)

![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2928848.png)

![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2928861.png)

![2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide](/img/structure/B2928862.png)

![(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B2928866.png)